molecular formula C14H10O4 B037233 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione CAS No. 33288-79-8

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Cat. No. B037233
CAS RN: 33288-79-8
M. Wt: 242.23 g/mol
InChI Key: FMYXOBBPXQZKKY-UHFFFAOYSA-N
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Patent
US09068024B2

Procedure details

4,4′-Dimethoxybenzil (5.0 g) was dissolved in acetic acid (95 mL). To the solution, 48 mass % aqueous HBr (31.2 g) was added dropwise at 70° C. over 10 minutes. After addition of HBr, the mixture was stirred at 110° C. for 70 hours. Subsequently, water (150 g) was added to the mixture, to thereby crystallize the product. The crude crystals were recovered through filtration and washed with water (250 g), followed by drying, to thereby yield 4.0 g of 4,4′-dihydroxybenzil as a target product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
31.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19]C)=[CH:15][CH:14]=2)=[O:12])=[O:10])=[CH:5][CH:4]=1.Br.O>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([C:11]([C:13]2[CH:14]=[CH:15][C:16]([OH:19])=[CH:17][CH:18]=2)=[O:12])=[O:10])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
31.2 g
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Four
Name
Quantity
150 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 70 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to thereby crystallize the product
FILTRATION
Type
FILTRATION
Details
The crude crystals were recovered through filtration
WASH
Type
WASH
Details
washed with water (250 g)
CUSTOM
Type
CUSTOM
Details
by drying

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
Smiles
OC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.